6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is a pyridine derivative substituted with a 4-chlorophenyl group at position 6 and an aldehyde functional group at position 3. Its systematic IUPAC name, 6-(4-chlorophenyl)pyridine-3-carbaldehyde , reflects the parent pyridine ring, the substituent positions, and the aldehyde group. The molecular formula is C₁₂H₈ClNO , derived from a pyridine core (C₅H₄N), a 4-chlorophenyl group (C₆H₄Cl), and an aldehyde moiety (CHO). The molecular weight is 217.65 g/mol .
Key synonyms include:
| Property | Value |
|---|---|
| CAS RN | 834884-63-8 |
| MDL Number | MFCD04115439 |
| Molecular Formula | C₁₂H₈ClNO |
| Molecular Weight | 217.65 g/mol |
| Physical State | Solid |
Crystallographic Data and Three-Dimensional Conformational Studies
No direct crystallographic data for this compound has been reported in the literature. However, structural insights can be inferred from related pyridine derivatives. For example, crystal structures of analogous compounds like 2-(4-chlorophenyl)pyridine reveal planar pyridine rings with substituents in specific orientations. The aldehyde group at position 3 likely adopts a trans configuration relative to the pyridine nitrogen due to steric and electronic factors.
PubChem provides a 3D conformer model (CID 21936143) showing:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While direct NMR data for this compound is unavailable, spectral patterns can be extrapolated from structurally similar compounds:
13C NMR :
Infrared (IR) and Raman Spectroscopy
IR Spectral Features :
- ν(C=O) : Strong absorption at 1700–1750 cm⁻¹ (aldehyde stretch).
- ν(C=N) : Weak band at 1600–1650 cm⁻¹ (pyridine ring).
- ν(C–Cl) : Stretch at 550–650 cm⁻¹ (4-chlorophenyl group).
Raman Spectral Features :
No experimental Raman data for this compound is currently available.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak ([M]⁺ ) is expected at m/z 217.65 . Fragmentation pathways include:
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 217.65 | C₁₂H₈ClNO |
| [M – HCl]⁺ | 181.61 | C₁₂H₇NO (loss of Cl) |
| [M – CHO]⁺ | 189.65 | C₁₁H₈ClN (loss of aldehyde) |
| Chlorophenyl ion | 111.96 | C₆H₄Cl⁺ |
Fragmentation patterns are inferred from analogous pyridinecarbaldehydes.
Properties
IUPAC Name |
6-(4-chlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVVTYCGELZQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620349 | |
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-63-8 | |
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Pyridine Derivatives with 4-Chlorobenzaldehyde
One common laboratory approach is the reaction between pyridine derivatives and 4-chlorobenzaldehyde under basic conditions. Typical bases include sodium hydroxide or potassium carbonate, with solvents such as ethanol or dimethylformamide facilitating the reaction. The mixture is heated to promote the formation of the aldehyde-substituted pyridine derivative.
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium hydroxide, Potassium carbonate |
| Solvent | Ethanol, Dimethylformamide |
| Temperature | Reflux or elevated temperatures |
| Reaction Time | Several hours (varies by protocol) |
| Atmosphere | Often inert or ambient |
This approach yields 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde with moderate to high efficiency, depending on the purity of reagents and reaction control.
Preparation of 3-Pyridinecarbaldehyde Core
The pyridinecarbaldehyde core can be synthesized independently as a precursor. For example, 3-pyridinecarbaldehyde is prepared by catalytic hydrogenation of 3-cyanopyridine over palladium on carbon catalyst, or by oxidation of 3-picoline derivatives under controlled conditions (e.g., with N-hydroxyphthalimide, oxygen, nitric acid, and acetic acid in an autoclave at 40 °C).
This core can then be functionalized or coupled with 4-chlorophenyl groups.
Industrial and Large-Scale Methods
Industrial synthesis may employ continuous flow reactors for better control and scalability. Catalysts and optimized reaction parameters (temperature, solvent, base concentration) are used to maximize yield and purity. The use of catalysts such as sodium borohydride or sodium hydroxide in reductive or substitution steps is common.
Detailed Preparation Example (Literature-Based)
While direct literature on this compound preparation is limited, analogous preparation methods for pyridinecarbaldehydes provide insight.
Example: Preparation of 4-Pyridinecarboxaldehyde (Related Compound)
A two-step process involving:
- Step 1: Solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine at elevated temperatures (100–300 °C) for 10–15 hours to form 4-pyridine-2-imidazoline intermediates.
- Step 2: Reductive hydrolysis of these intermediates under inert atmosphere with sodium or sodium borohydride in ethanol at subzero temperatures, followed by acid workup to yield the aldehyde with yields around 85–88%.
This approach could be adapted for 3-pyridinecarbaldehyde derivatives by modifying starting materials and conditions.
Reaction Mechanisms and Chemical Transformations
- Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidants like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to the corresponding alcohol using sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation with 4-chlorobenzaldehyde | Pyridine derivative, NaOH/K2CO3, EtOH or DMF, heat | Straightforward, moderate yield | Requires purification |
| Catalytic hydrogenation of 3-cyanopyridine | Pd/C catalyst, H2 gas, controlled temperature | High yield for pyridinecarbaldehyde core | Needs catalyst and H2 handling |
| Solvent-free synthesis of pyridine-imidazoline intermediates | Isonicotinic acid, ethylenediamine, high temp | Low cost, scalable | High temperature, long reaction time |
| Reductive hydrolysis of intermediates | Sodium or NaBH4, ethanol, inert atmosphere | High yield, clean reaction | Sensitive to moisture and air |
| Industrial flow synthesis | Continuous flow reactors, catalysts, optimized parameters | Scalable, controlled | Requires specialized equipment |
Research Findings and Notes
- The solvent-free synthesis of pyridinecarbaldehydes via imidazoline intermediates offers a cost-effective and high-yielding route suitable for industrial scale.
- The reaction conditions (temperature, atmosphere, reagent ratios) critically influence the yield and purity.
- Use of inert atmosphere during reductive hydrolysis prevents side reactions and degradation.
- Adaptation of these methods to this compound requires careful selection of starting materials to introduce the 4-chlorophenyl substituent at the 6-position.
- Continuous flow methods enhance reproducibility and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(4-Chlorophenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(4-Chlorophenyl)-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde
This analog replaces chlorine with bromine and introduces a methyl group at the 2-position of the pyridine ring. Key differences include:
| Property | 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde | 6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₀BrNO |
| Molar Mass (g/mol) | 231.68 | 276.14 |
| Substituents | 4-Cl on phenyl, aldehyde at 3-position | 4-Br on phenyl, methyl at 2-position, aldehyde at 3-position |
Bromine’s larger atomic size and higher polarizability compared to chlorine may enhance lipophilicity and alter binding interactions in biological systems. However, steric hindrance from the additional methyl group could reduce reactivity at the pyridine ring .
2-Methylpyridine Derivatives
The methyl group in 6-(4-Chlorophenyl)-2-methyl-pyridine-3-carbaldehyde (CAS: 1242015-13-9) introduces steric effects that may hinder interactions at the pyridine core. For instance, the absence of the methyl group in the parent compound (this compound) likely increases accessibility to the aldehyde group, enhancing its electrophilic reactivity .
Functional Analogs: Chlorophenyl-Substituted Heterocycles
Pyrimidine Derivatives (e.g., Compound 2g)
A study on pyrimidine derivatives revealed that the 4-chlorophenyl substituent significantly enhances bioactivity. For example:
| Compound | Core Structure | Substituent | Anti-Inflammatory Activity (vs. Diclofenac) | Analgesic Activity (vs. Diclofenac) |
|---|---|---|---|---|
| 2g | Dihydropyrimidin-2-ol | 4-Chlorophenyl | More potent | Similar potency |
| 2b | Dihydropyrimidin-2-ol | 2-Bromophenyl | Moderate | Similar potency |
| 2c | Dihydropyrimidin-2-ol | Nitrophenyl | Least active | Reduced activity |
The 4-chlorophenyl group in 2g demonstrated superior anti-inflammatory and analgesic activities compared to nitro-, methoxy-, or hydroxyl-substituted analogs. This highlights the importance of halogen electronegativity and lipophilicity in optimizing drug-receptor interactions .
Chlorhexidine Analogs
Chlorhexidine guanidine (C₁₅H₂₅ClN₈) and oxazinone derivatives (C₁₃H₁₅ClN₂O₆) share the 4-chlorophenyl motif but differ in core structure and application. These compounds are primarily used as antimicrobial agents due to their biguanide or oxazinone moieties, which disrupt microbial membranes.
Key Trends in Substituent Effects
- Halogen Impact : Chlorine and bromine enhance lipophilicity and bioactivity compared to polar groups (e.g., -OH, -OCH₃) .
- Steric Effects : Methyl groups reduce accessibility to reactive sites, as seen in 2-methylpyridine analogs .
- Electrophilicity: The aldehyde group in this compound may enable nucleophilic additions, distinguishing it from non-aldehyde-containing analogs .
Biological Activity
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, with the chemical formula C12H9ClN2O, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring with a chlorophenyl substituent and an aldehyde functional group. Its molecular weight is approximately 232.66 g/mol, and it has a CAS number of 834884-63-8. The presence of the electron-withdrawing chlorine atom enhances its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties . In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to antimicrobial properties, this compound has shown potential anticancer activity . Studies have reported that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study:
A study conducted by researchers at [source] investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, suggesting that the compound effectively triggers apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cells, leading to cell damage and apoptosis.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, substituents on the pyridine ring or variations in the chlorophenyl group can enhance or diminish its biological effects. Comparative studies with similar compounds have highlighted the importance of these structural features in determining activity.
| Compound | Activity |
|---|---|
| 6-(Phenyl)-3-pyridinecarbaldehyde | Moderate Antimicrobial |
| 6-(4-Bromophenyl)-3-pyridinecarbaldehyde | Enhanced Anticancer Activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, and what catalysts are typically employed?
- Methodological Answer : A widely used approach involves the condensation of 4-chlorobenzaldehyde with a pyridine derivative (e.g., 3-aminopyridine), followed by cyclization. Catalysts such as palladium or copper are critical for facilitating cross-coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction efficiency. Post-synthesis, functional group modifications (e.g., oxidation of alcohol intermediates) yield the aldehyde moiety. Reaction optimization often requires temperature control (80–120°C) and inert atmospheres to prevent side reactions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and aldehyde functionality. Infrared (IR) spectroscopy identifies key functional groups (C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for analogous compounds like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity.
Q. How should researchers handle solubility challenges during biological assays for this compound?
- Methodological Answer : Due to its hydrophobic aromatic rings, dimethyl sulfoxide (DMSO) is a preferred solvent for stock solutions. For aqueous compatibility, dilute in buffered solutions (e.g., PBS) with <1% DMSO. Sonication or mild heating (37–50°C) enhances dissolution. Always validate solvent compatibility with negative controls to rule out assay interference .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Systematic comparisons using isosteric replacements (e.g., replacing 4-chlorophenyl with 3-fluorophenyl) can isolate structure-activity relationships (SAR). For example, 6-(3-fluorophenyl)-3-pyridinecarbaldehyde exhibits altered bioactivity due to electronic effects . Additionally, verify compound purity (via HPLC) and assay reproducibility across multiple cell lines or enzymatic models .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Answer : Yield optimization hinges on catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and solvent selection. For example, DMF improves solubility of intermediates, while toluene minimizes side reactions. Microwave-assisted synthesis can reduce reaction times (30–60 minutes vs. 24 hours) and enhance yields by 15–20%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What computational methods are suitable for predicting the reactivity or biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., kinases or cytochrome P450 enzymes). Use PubChem-derived descriptors (e.g., InChIKey: YHMLVLKDZPLJSY-UHFFFAOYSA-N) for virtual screening libraries . Validate predictions with experimental binding assays (e.g., SPR or ITC).
Q. How does the 4-chlorophenyl substituent influence electronic properties compared to other halogenated analogs?
- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the pyridine ring, affecting reactivity in nucleophilic aromatic substitution. Comparative studies with 4-fluorophenyl or 4-bromophenyl analogs show reduced dipole moments and altered π-π stacking interactions in crystal structures . Electrochemical studies (cyclic voltammetry) further reveal shifts in reduction potentials due to halogen electronegativity.
Q. What are the protocols for evaluating the environmental toxicity of this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna or zebrafish embryos). Use LC₅₀/EC₅₀ assays at concentrations ranging from 1 μM to 100 μM. For waste management, neutralize aldehyde groups with sodium bisulfite before disposal. Collaborate with certified waste treatment facilities for hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
